4-{(E)-[2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
4-{(E)-[2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, a nitrobenzoyl hydrazone moiety, and a phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Nitrobenzoyl Hydrazone Moiety: This step involves the reaction of a nitrobenzoyl chloride with hydrazine to form the hydrazone intermediate.
Esterification: The final step involves the esterification of the benzothiophene carboxylic acid with the hydrazone intermediate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amine group under suitable conditions.
Substitution: The benzothiophene core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid or aluminum chloride.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups onto the benzothiophene core.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the nitro group and the benzothiophene core can interact with biological targets in unique ways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The nitro group and the benzothiophene core are likely to play key roles in these interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[2-(3,4-dimethoxybenzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate
- 4-{(E)-[2-(3,4,5-trimethoxybenzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate
- 4-{(E)-[2-(3,4-dichlorobenzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
The uniqueness of 4-{(E)-[2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate lies in its specific combination of functional groups. The presence of the nitro group, the benzothiophene core, and the phenyl ester group provides a unique set of chemical properties that can be exploited for various applications. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C23H14ClN3O5S |
---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
[4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C23H14ClN3O5S/c24-20-18-6-1-2-7-19(18)33-21(20)23(29)32-17-10-8-14(9-11-17)13-25-26-22(28)15-4-3-5-16(12-15)27(30)31/h1-13H,(H,26,28)/b25-13+ |
InChI Key |
IGEMTDINERCXKN-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)OC3=CC=C(C=C3)/C=N/NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)OC3=CC=C(C=C3)C=NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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